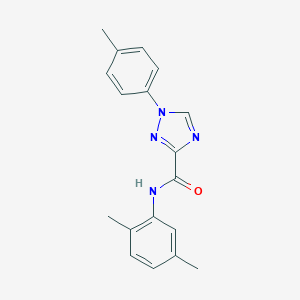
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTC, and it belongs to the class of triazole derivatives. DMPTC has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the body. In
作用機序
DMPTC exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMPTC also modulates the activity of the endocannabinoid system, which is involved in pain perception, appetite, and mood regulation.
Biochemical and Physiological Effects:
DMPTC has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have growth-promoting effects on plants and animals. DMPTC has been studied for its potential as an anticancer agent, and it has been shown to induce apoptosis in cancer cells. DMPTC has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
DMPTC has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. DMPTC has been shown to have low toxicity in animal models, which makes it a good candidate for further studies. However, DMPTC has some limitations for laboratory experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different systems in the body.
将来の方向性
There are several future directions for research on DMPTC. One potential application is in the development of new anti-inflammatory drugs. DMPTC has been shown to have potent anti-inflammatory effects, and it may be possible to develop derivatives of DMPTC that are more selective for COX-2 inhibition. Another potential application is in the development of new anticancer agents. DMPTC has been shown to induce apoptosis in cancer cells, and it may be possible to develop derivatives of DMPTC that are more potent and selective for cancer cells. DMPTC may also have potential applications in the field of materials science, particularly as a corrosion inhibitor. Further studies are needed to explore these and other potential applications of DMPTC.
合成法
The synthesis of DMPTC involves the reaction of 2,5-dimethylphenyl hydrazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with triazole and carboxylic acid to yield DMPTC. This synthesis method has been optimized to produce DMPTC in high yields and purity.
科学的研究の応用
DMPTC has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DMPTC has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as an anticancer agent. In agriculture, DMPTC has been shown to have growth-promoting effects on plants, and it has been used as a feed additive for livestock. In materials science, DMPTC has been studied for its potential use as a corrosion inhibitor.
特性
製品名 |
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C18H18N4O |
分子量 |
306.4 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-12-5-8-15(9-6-12)22-11-19-17(21-22)18(23)20-16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,20,23) |
InChIキー |
DGMYYOJMRFGSAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)C)C |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278810.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278812.png)




![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)

![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)